molecular formula C11H13N3 B14678904 4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile CAS No. 38291-70-2

4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile

Cat. No.: B14678904
CAS No.: 38291-70-2
M. Wt: 187.24 g/mol
InChI Key: RNTHZAGFJUROMP-UHFFFAOYSA-N
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Description

4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired benzodiazepine ring . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques like chromatography can further improve the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests a high affinity for these receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

38291-70-2

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-4-carbonitrile

InChI

InChI=1S/C11H13N3/c1-8-6-9(7-12)14-11-5-3-2-4-10(11)13-8/h2-5,8-9,13-14H,6H2,1H3

InChI Key

RNTHZAGFJUROMP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=CC=CC=C2N1)C#N

Origin of Product

United States

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